1-(3,3-Difluorocyclopropen-1-yl)ethoxy-trimethylsilane
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Overview
Description
1-(3,3-Difluorocyclopropen-1-yl)ethoxy-trimethylsilane is an organosilicon compound that has garnered interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a difluorocyclopropenyl group attached to an ethoxy-trimethylsilane moiety, making it a valuable reagent in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Difluorocyclopropen-1-yl)ethoxy-trimethylsilane typically involves the reaction of difluorocyclopropene with ethoxy-trimethylsilane under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a cost-effective and environmentally friendly production process. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Difluorocyclopropen-1-yl)ethoxy-trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced silicon-containing products.
Substitution: The ethoxy group can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silicon-containing oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-(3,3-Difluorocyclopropen-1-yl)ethoxy-trimethylsilane has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex silicon-containing molecules.
Biology: The compound’s unique structural features make it a valuable tool in the study of biological systems and molecular interactions.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its ability to impart desirable properties such as hydrophobicity and thermal stability.
Mechanism of Action
The mechanism by which 1-(3,3-Difluorocyclopropen-1-yl)ethoxy-trimethylsilane exerts its effects involves interactions with molecular targets and pathways. The difluorocyclopropenyl group is known to participate in various chemical reactions, while the ethoxy-trimethylsilane moiety provides stability and facilitates the compound’s incorporation into larger molecular structures. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,3-Difluorocycloprop-1-en-1-yl)methoxy-trimethylsilane
- 1-Ethoxycyclopropoxy-trimethylsilane
- Cyclopropanone ethyl trimethylsilyl acetal
Uniqueness
1-(3,3-Difluorocyclopropen-1-yl)ethoxy-trimethylsilane stands out due to its unique combination of a difluorocyclopropenyl group and an ethoxy-trimethylsilane moiety. This structural arrangement imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(3,3-difluorocyclopropen-1-yl)ethoxy-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2OSi/c1-6(11-12(2,3)4)7-5-8(7,9)10/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUSLAWGLRNZMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC1(F)F)O[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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